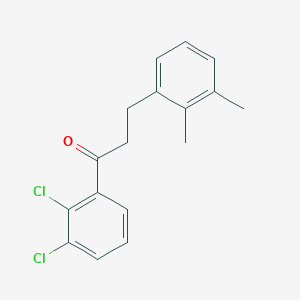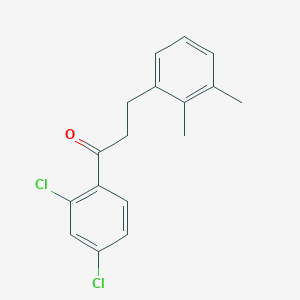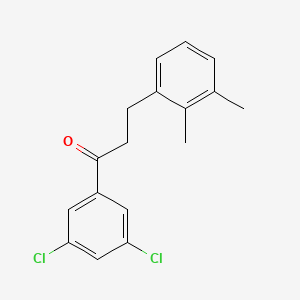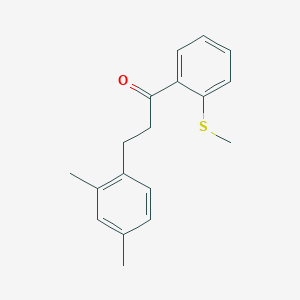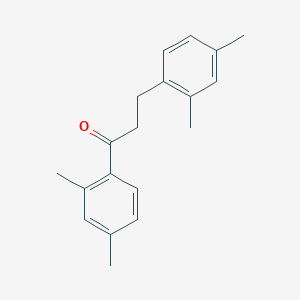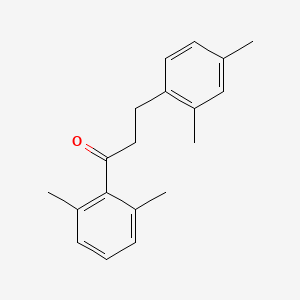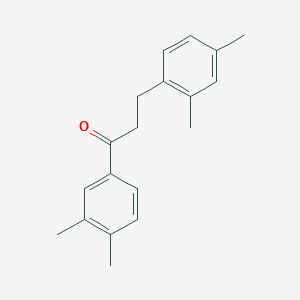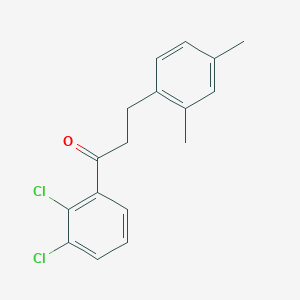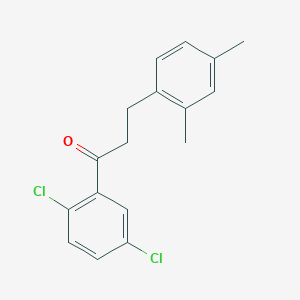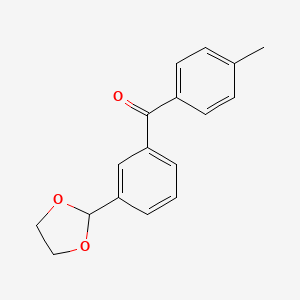
3-(1,3-二氧戊环-2-基)-4'-甲基二苯甲酮
描述
The compound “3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” is a benzophenone derivative with a 1,3-dioxolane group. Benzophenones are often used in organic chemistry as photo initiators, fragrances, and pharmaceuticals . The 1,3-dioxolane group is a protective group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” are not available, 1,3-dioxolanes can generally be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” would likely consist of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group, with a 1,3-dioxolane group attached. The 1,3-dioxolane group is a cyclic acetal, which consists of a three-membered ring with two oxygen atoms and one carbon atom .Chemical Reactions Analysis
In general, 1,3-dioxolanes can participate in a variety of chemical reactions. For example, they can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines .科学研究应用
Stereoselective Formation of Substituted 1,3-Dioxolanes
This compound plays a crucial role in the stereoselective formation of substituted 1,3-dioxolanes. The process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates .
Reagent for Wittig Olefinations
The compound is used as a reagent for Wittig olefinations, which introduces a 1,3-dioxolane moiety. Wittig olefination is a popular method for the synthesis of alkenes from carbonyl compounds .
Preparation of Ratiometric Fluorescent Probe
It is applied as a reactant for the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione. This is particularly useful in biochemistry and medical research .
Synthesis of KN-93
The compound is used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. This has implications in neurological research and the study of memory and learning .
Preparation of Fluorinated Spirobenzofuran Piperidines
It is used in the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have potential applications in the treatment of pain, cancer, and central nervous system disorders .
Regio-Selective Preparation of Indole Derivatives
The compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives have a wide range of applications in pharmaceuticals and organic synthesis .
作用机制
安全和危害
属性
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-5-7-13(8-6-12)16(18)14-3-2-4-15(11-14)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQTSXOQBUVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645045 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-85-3 | |
| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





